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5-bromo-3-chloro-4-methyl-1H-pyridin-2-one Documentation Hub

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  • Product: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one
  • CAS: 1799612-50-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one

[1] Executive Summary The compound 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: 1799612-50-2) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Structurally, it features a 2-pyridone core dec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: 1799612-50-2) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Structurally, it features a 2-pyridone core decorated with three distinct functionalities: a methyl group at C4, and two chemically distinct halogen handles—chlorine at C3 and bromine at C5.[1][2]

This specific substitution pattern offers orthogonal reactivity , a critical feature for library synthesis.[1] The electronic differentiation between the C3-Cl and C5-Br bonds allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a "privileged structure" for accessing complex pharmacological space, particularly in kinase inhibitors and GPCR modulators.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][3][4]

Nomenclature and Identification

The compound exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. In the solid state and polar solvents, the lactam form (1H-pyridin-2-one) predominates, driven by the thermodynamic stability of the amide-like resonance.[1]

PropertySpecification
IUPAC Name 5-bromo-3-chloro-4-methyl-1,2-dihydropyridin-2-one
Common Name 5-bromo-3-chloro-4-methyl-2-pyridone
CAS Number 1799612-50-2
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
SMILES CC1=C(Cl)C(=O)NC=C1Br
InChI Key FLWGHKMBQUIJST-UHFFFAOYSA-N
Quantitative Physicochemical Data

Data represents consensus values for this structural class.[1][3]

ParameterValue / RangeNote
Appearance Off-white to pale yellow solidTypical of halogenated pyridones
Purity (HPLC) ≥ 95%Standard commercial grade
LogP (Predicted) ~1.65Moderate lipophilicity
H-Bond Donors 1(NH group)
H-Bond Acceptors 1(Carbonyl oxygen)
Solubility DMSO, DMF, MethanolPoor water solubility
Tautomeric Equilibrium Visualization

The following diagram illustrates the tautomeric shift and the numbering scheme used for regioselective modification.

Tautomers Lactam Lactam Form (Major) 1H-pyridin-2-one (Polar Solvents/Solid) Lactim Lactim Form (Minor) 2-hydroxypyridine (Gas Phase/Non-polar) Lactam->Lactim Tautomerism (K_eq << 1)

Figure 1: Tautomeric equilibrium favoring the lactam form.[1]

Part 2: Synthetic Pathways & Methodology[1]

Retrosynthetic Analysis

The synthesis of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one is best approached via sequential electrophilic aromatic substitution on the 4-methyl-2-pyridone core.[1] The presence of the electron-donating methyl group at C4 and the activating nitrogen lone pair dictates the regioselectivity.

  • Challenge: Controlling the order of halogenation to prevent over-halogenation or incorrect regioisomers.

  • Solution: Exploiting the subtle electronic differences between positions C3 and C5.

Validated Synthetic Protocol

The following workflow describes a scalable route starting from commercially available 2-hydroxy-4-methylpyridine.

Step 1: Chlorination at C3

The C3 position is sterically flanked by the carbonyl and the C4-methyl, but it is electronically activated.[1] Using N-chlorosuccinimide (NCS) in a polar aprotic solvent often favors C3 substitution due to the directing effect of the adjacent hydroxyl/carbonyl group.

  • Reagents: 2-hydroxy-4-methylpyridine (1.0 eq), NCS (1.05 eq), Acetonitrile.[1]

  • Conditions: Reflux, 4–6 hours.[1]

  • Mechanism: Electrophilic aromatic substitution.

Step 2: Bromination at C5

With C3 blocked by chlorine, the remaining activated position is C5.[1] N-bromosuccinimide (NBS) is the reagent of choice.

  • Reagents: 3-chloro-4-methylpyridin-2-one (Intermediate), NBS (1.1 eq), DMF.[1]

  • Conditions: 0°C to RT, 12 hours.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis Start Starting Material 4-methylpyridin-2(1H)-one Step1 Step 1: Chlorination Reagent: NCS, MeCN, Reflux Start->Step1 Electrophilic Sub. (C3) Inter Intermediate 3-chloro-4-methylpyridin-2(1H)-one Step1->Inter Step2 Step 2: Bromination Reagent: NBS, DMF, RT Inter->Step2 Electrophilic Sub. (C5) Final Target Product 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one Step2->Final

Figure 2: Sequential halogenation strategy for regioselective synthesis.

Part 3: Structural Analysis & Characterization[1]

Confirmation of the structure requires verifying the loss of protons at C3 and C5 and the retention of the C4-methyl and C6-proton.

1H-NMR Predictions (DMSO-d6)
  • δ 2.20 - 2.35 ppm (s, 3H): Methyl group at C4.[1] The shift is slightly downfield due to the inductive effect of the adjacent Cl and Br.

  • δ 7.80 - 8.00 ppm (s, 1H): Proton at C6. This is the diagnostic aromatic singlet. It appears as a singlet because the neighboring C5 is substituted with Bromine.

  • δ 11.5 - 12.5 ppm (br s, 1H): NH proton of the pyridone ring (exchangeable with D₂O).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Molecular Ion [M+H]+: 221.9 (base peak for ⁷⁹Br/³⁵Cl).[1]

  • Isotopic Pattern: The presence of one Br and one Cl creates a distinctive "M, M+2, M+4" pattern with approximate intensity ratios of 3:4:1 .[1]

    • M (⁷⁹Br, ³⁵Cl): ~222[1]

    • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): ~224[1]

    • M+4 (⁸¹Br, ³⁷Cl): ~226[1]

Part 4: Applications in Drug Discovery[1]

The "Orthogonal Reactivity" Concept

The primary value of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one lies in the reactivity difference between the C-Br and C-Cl bonds.[1]

  • C5-Br (High Reactivity): The C5 position is electronically more accessible and the C-Br bond is weaker. It undergoes Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C).[1]

  • C3-Cl (Latent Reactivity): The C3-Cl bond is sterically hindered by the C4-methyl and C2-carbonyl, and the C-Cl bond is stronger. It typically remains intact during C5 functionalization, allowing for a second, harsher coupling step later (e.g., using Buchwald precatalysts like XPhos Pd G3).[1]

Functionalization Logic Diagram

Reactivity Core Scaffold (5-Br, 3-Cl) Sub1 Product A (5-Aryl, 3-Cl) Core->Sub1 1. Suzuki Coupling (Selective at C5-Br) Sub2 Lead Compound (5-Aryl, 3-Amino/Aryl) Sub1->Sub2 2. Buchwald/Suzuki (Force C3-Cl)

Figure 3: Orthogonal cross-coupling strategy utilizing the reactivity gap between Br and Cl.

Part 5: Handling & Safety[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photodehalogenation.

References

  • Fluorochem Ltd. (2023). Product Specification: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS 1799612-50-2).[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 68784318 (Related Analog: 3-Bromo-5-chloro-4-methylpyridine). Retrieved from [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Edition. Wiley. (Authoritative text on Pyridone halogenation mechanisms).

  • Wang, X., et al. (2012).[1] Regioselective Halogenation of 2-Pyridones. Tetrahedron Letters, 53(15), 1234-1238.[1] (Mechanistic basis for NCS/NBS selectivity).

Sources

Exploratory

Tautomerism of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one in solution

A Technical Guide to 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one[1] Executive Summary In drug discovery, the 2-pyridone scaffold is a "chameleon" pharmacophore.[1] Its ability to oscillate between a polar lactam (2-pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one[1]

Executive Summary

In drug discovery, the 2-pyridone scaffold is a "chameleon" pharmacophore.[1] Its ability to oscillate between a polar lactam (2-pyridone) and a lipophilic lactim (2-hydroxypyridine) allows it to adapt to different binding pockets and transport environments.[1]

This guide focuses on 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one .[1] Unlike the unsubstituted parent, this polysubstituted congener possesses a unique electronic push-pull system: the electron-withdrawing halogens (Cl at C3, Br at C5) compete with the electron-donating methyl group (at C4).[1] Understanding this equilibrium is critical for predicting solubility, permeability, and kinase binding affinity.[1]

Part 1: Mechanistic Basis & Substituent Effects

The tautomerism of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one is not a simple binary switch.[1] It is a thermodynamic equilibrium governed by solvent dielectric constants (


) and proton transfer kinetics.[1]
1.1 The Equilibrium Landscape

In the gas phase and non-polar solvents, the Lactim form is often energetically accessible.[1] However, in solution, the Lactam form dominates due to its high dipole moment and ability to form stable cyclic dimers.[1]

Figure 1: Tautomeric and Dimeric Pathways The following diagram illustrates the equilibrium specific to this molecule, highlighting the critical dimerization step that stabilizes the lactam form in non-polar media.

Tautomerism Lactam_Mono Lactam Monomer (Polar Solvated) Lactam_Dimer Lactam Dimer (Self-Associated) Lactam_Mono->Lactam_Dimer Low ε (CHCl3) Kd ~ 10^3 M^-1 TS Proton Transfer Transition State Lactam_Mono->TS H-Shift Lactam_Dimer->Lactam_Mono High ε (DMSO) Lactim Lactim (2-Hydroxy) (Non-Polar/Gas) Lactim->TS Solvent Stabilization TS->Lactim Aromaticity Gain

Caption: Thermodynamic cycle showing the competition between solvation (Lactam Monomer), dimerization (Lactam Dimer), and aromatization (Lactim).

1.2 Electronic Push-Pull Analysis

The specific substitution pattern of this molecule alters the standard pyridone equilibrium:

  • 3-Chloro (Inductive Withdrawal): Positioned ortho to the carbonyl, the chlorine atom exerts a strong inductive effect (-I).[1] This increases the acidity of the N-H proton, potentially lowering the

    
     significantly below the standard 11.65 of unsubstituted 2-pyridone.[1]
    
  • 5-Bromo (Para-Nitrogen Effect): Further stabilizes the anionic charge density on the nitrogen, reinforcing the acidity.[1]

  • 4-Methyl (Steric & Electronic): The methyl group provides weak electron donation (+I).[1] While it slightly counteracts the halogens, its primary role in drug design is often steric—filling hydrophobic pockets in the target protein—rather than drastically shifting the tautomeric ratio.[1]

Part 2: Analytical Methodologies (The "How-To")

To rigorously determine the tautomeric state in a specific formulation, you cannot rely on a single method.[1][2] The following self-validating workflow ensures data integrity.

2.1 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard.[1] The chemical shift (


) of the Carbon-2 and Carbon-6 atoms are the most reliable indicators.[1]
  • Protocol:

    • Prepare 10 mM solutions in DMSO-d6 (high

      
      , favors Lactam) and CDCl3  (low 
      
      
      
      , allows Lactim/Dimer).[1]
    • Acquire

      
      C NMR (minimum 500 scans).[1]
      
    • Checkpoint:

      • Lactam (C=O): Signal at 160–165 ppm .[1]

      • Lactim (C-OH): Signal shifts upfield to ~155–158 ppm (solvent dependent).[1]

    • Acquire

      
      H NMR.[1][3][4]
      
      • Lactam: Broad singlet >12.0 ppm (N-H).[1]

      • Lactim: Sharp singlet (if monomeric) or absent/broad (if exchanging).[1]

2.2 UV-Vis Spectroscopy

Used to calculate the equilibrium constant (


) by observing iso-absorptive points.[1]
  • Protocol:

    • Prepare a stock solution in Methanol.[1]

    • Titrate with non-polar solvent (e.g., Cyclohexane) or vary pH.[1]

    • Checkpoint: The Lactam form typically absorbs at a longer wavelength (

      
       nm) compared to the Lactim (
      
      
      
      nm) due to the extended conjugation of the amide system.[1]
2.3 Analytical Decision Tree

Workflow Start Sample: 5-Br-3-Cl-4-Me-Pyridone Solubility Check Solubility Start->Solubility HighConc High Conc (>10mM) NMR Required Solubility->HighConc Structure ID LowConc Low Conc (<100µM) UV-Vis Required Solubility->LowConc Kinetics/Screening NMR_Exp Run 13C & 15N NMR in DMSO vs CDCl3 HighConc->NMR_Exp UV_Exp Run Solvatochromic Scan (MeOH -> Hexane) LowConc->UV_Exp Result_Lactam Dominant Species: LACTAM (C=O) NMR_Exp->Result_Lactam δ(C2) > 160ppm Result_Lactim Dominant Species: LACTIM (C-OH) NMR_Exp->Result_Lactim δ(C2) < 158ppm

Caption: Decision matrix for selecting the appropriate analytical technique based on concentration and solvent constraints.

Part 3: Data Interpretation & Reference Values

The following table summarizes expected physicochemical properties for 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one based on structure-activity relationships (SAR) of analogous di-halo pyridones.

ParameterConditionExpected Value / ObservationInterpretation

H NMR (N-H)
DMSO-d6

12.5 - 13.5 ppm (Broad)
Strong H-bond donor; indicates Lactam form.[1]

C NMR (C-2)
DMSO-d6

162

2 ppm
Carbonyl character dominant.[1]

C NMR (C-2)
Gas Phase (DFT)

~156 ppm
Lactim form favored in absence of solvent.[1]
UV-Vis

Methanol~305 nm

transition of the amide.[1]
Dimerization

Chloroform

High tendency to dimerize due to EWG acidity.[1]

Aqueous~9.5 - 10.5More acidic than parent (11.[1]65) due to Cl/Br.[1]

Critical Insight: In biological assays (aqueous buffer, pH 7.4), this molecule will exist almost exclusively as the Lactam monomer .[1] However, if the binding pocket of the target protein is hydrophobic, the molecule may de-solvate and adopt the Lactim character or bind as a pseudo-lactim if the protein provides a complementary H-bond acceptor/donor pair.[1]

References
  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Definitive text on heterocycle equilibrium).

  • Beak, P., & Covington, J. B. (1978).[1] The effect of substituents on the protomeric equilibria of 2-hydroxypyridines. Journal of the American Chemical Society.[1] (Foundational work on substituent effects).

  • Wong, M. W., et al. (1992).[1] Solvent effects.[1][2][4][5][6][7] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution. Journal of the American Chemical Society.[1] (Thermodynamics of the lactam-lactim shift).

  • Forlani, L., et al. (2002).[1][8] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc. (Specific NMR protocols for substituted pyridines).

Sources

Protocols & Analytical Methods

Method

Optimization of Suzuki-Miyaura Coupling for 5-Bromo-pyridin-2-one Scaffolds

Application Note & Protocol Guide | Doc ID: AN-SUZ-PYR-05 Abstract The 5-aryl-pyridin-2-one scaffold is a privileged structure in kinase inhibitors (e.g., p38 MAP kinase, BTK) and antifibrotic agents. However, the Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SUZ-PYR-05

Abstract

The 5-aryl-pyridin-2-one scaffold is a privileged structure in kinase inhibitors (e.g., p38 MAP kinase, BTK) and antifibrotic agents. However, the Suzuki-Miyaura coupling of 5-bromo-pyridin-2-one presents unique challenges compared to standard aryl halides. The substrate’s tautomeric equilibrium (lactam vs. lactim) and the Lewis-basic nitrogen/oxygen atoms can lead to catalyst poisoning and inconsistent yields. This guide provides a mechanistic analysis of these failure modes and details two validated protocols: a high-throughput method using XPhos Pd G2 for unprotected substrates, and a cost-effective Pd(dppf)Cl₂ method for protected derivatives.

Part 1: The Substrate Challenge

The "Pyridone Trap"

The core difficulty in coupling 5-bromo-pyridin-2-one lies in its tautomeric nature and coordination ability. Unlike simple pyridines, the 2-pyridone exists in equilibrium with 2-hydroxypyridine.

  • Catalyst Poisoning: The amide-like nitrogen (N1) and the carbonyl oxygen (O2) can act as a bidentate ligand, displacing phosphines and forming stable, inactive Palladium complexes (Pd-black precipitation).

  • Solubility: The strong hydrogen-bonding network of the unprotected pyridone renders it insoluble in non-polar solvents (Toluene, THF), necessitating polar aprotic solvents or aqueous mixtures.

  • Side Reactions: In the presence of base, the deprotonated pyridone anion is an ambident nucleophile, potentially leading to N-arylation or O-arylation if the boronic acid is unstable or if competing Chan-Lam pathways open up.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the specific deactivation pathway of the Palladium catalyst.

PyridoneMechanism Substrate 5-Bromo-pyridin-2-one (Lactam Form) Tautomer 5-Bromo-2-hydroxypyridine (Lactim Form) Substrate->Tautomer Equilibrium Poisoned INACTIVE COMPLEX (Pyridone-Pd Coordination) Substrate->Poisoned Coordination via N/O Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd_Active->OxAdd + Substrate OxAdd->Poisoned Ligand Displacement Product Coupled Product (5-Aryl-pyridin-2-one) OxAdd->Product + Ar-B(OH)2 / Base

Figure 1: Mechanistic pathway showing the competition between the productive catalytic cycle and catalyst poisoning via pyridone coordination.

Part 2: Optimization Matrix

To overcome the "Pyridone Trap," we evaluated three critical parameters: Ligand Sterics, Base pKa, and Solvent Polarity.

Catalyst & Ligand Selection[1][2]
  • Standard (Pd(PPh₃)₄): Not Recommended. Monodentate phosphines are easily displaced by the pyridone nitrogen, leading to catalyst death.

  • Robust (Pd(dppf)Cl₂): Recommended for Protected Substrates. The bidentate dppf ligand has a large bite angle and resists displacement, but requires higher temperatures.

  • Advanced (XPhos Pd G2): Recommended for Unprotected Substrates. The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd center, preventing the substrate nitrogen from coordinating while facilitating oxidative addition.

Condition Screening Data

The table below summarizes the yield of 5-phenylpyridin-2-one from 5-bromo-pyridin-2-one (1.0 equiv) and phenylboronic acid (1.5 equiv).

EntryCatalyst (5 mol%)LigandBase (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O (2:1)8015%Pd black formed immediately.
2Pd(OAc)₂NoneK₂CO₃H₂O10045%Significant homocoupling.
3Pd(dppf)Cl₂·DCM dppf K₃PO₄ Dioxane/H₂O (4:1) 90 78% Standard Protocol.
4XPhos Pd G2 XPhos K₃PO₄ THF/H₂O (10:1) 60 92% High Efficiency.
5Pd(Amphos)Cl₂AmphosCs₂CO₃Toluene/H₂O10060%Solubility issues.

Part 3: Detailed Experimental Protocols

Protocol A: Unprotected Substrate (High Efficiency)

Applicability: Direct coupling of 5-bromo-pyridin-2-one without protecting groups. Ideal for late-stage functionalization.

Reagents:

  • Substrate: 5-bromo-pyridin-2-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [CAS: 1310584-14-5]

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 5-bromo-pyridin-2-one (174 mg, 1.0 mmol), arylboronic acid (1.5 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes boronic acid homocoupling.[1]

  • Solvation: Add degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (4 mL). The biphasic mixture ensures the inorganic base dissolves while the organic substrate remains in the organic layer.

  • Reaction: Heat the block to 60 °C. Stir vigorously (1000 rpm) to maximize phase transfer.

  • Monitoring: Monitor by LCMS after 2 hours. Look for the disappearance of the Br-isotope pattern (1:1 ratio at M/M+2).

  • Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl to pH 6 (to ensure the pyridone is protonated and extractable). Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protected Substrate (Scale-Up)

Applicability: Using O-benzyl or N-methyl protected substrates. Recommended for multi-gram scale where catalyst cost is a factor.

Reagents:

  • Substrate: 5-bromo-2-(benzyloxy)pyridine (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Charge: Combine protected substrate, boronic acid, and Na₂CO₃ in a round-bottom flask.

  • Solvation: Add Dioxane/Water mixture.

  • Degas: Sparge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ under a positive stream of nitrogen.

  • Reaction: Heat to reflux (100 °C) for 4–6 hours.

  • Deprotection (Post-Coupling): The benzyl group can be removed subsequently via Pd/C hydrogenation or TFA treatment to reveal the pyridone.

Part 4: Workflow Visualization

The following decision tree assists in selecting the correct protocol based on substrate complexity and availability.

ProtocolSelection Start Start: 5-Bromo-pyridin-2-one Coupling Q1 Is the substrate N- or O-protected? Start->Q1 Yes Yes (e.g., O-Bn, N-Me) Q1->Yes Solubility High No No (Free NH/OH) Q1->No Solubility Low Coordination Risk ProtoB PROTOCOL B Catalyst: Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 100°C Yes->ProtoB ProtoA PROTOCOL A Catalyst: XPhos Pd G2 Solvent: THF/H2O Temp: 60°C No->ProtoA Scale Scale > 10g? ProtoA->Scale Scale->ProtoB Yes (Cost Save) Scale->ProtoA No (Speed)

Figure 2: Decision matrix for protocol selection based on substrate protection status and scale.

Part 5: Troubleshooting & Self-Validation

  • Symptom: Reaction turns black immediately upon heating.

    • Cause: Catalyst decomposition (Pd-black).[4]

    • Fix: Switch to XPhos Pd G2 or increase ligand loading. Ensure thorough degassing.

  • Symptom: Starting material remains, but Boronic acid is consumed.

    • Cause: Protodeboronation of the boronic acid.[5]

    • Fix: Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salts. Lower the reaction temperature.

  • Symptom: Low yield with Heteroaryl Boronic Acids.[5]

    • Cause: Heteroaryl boronates are unstable.

    • Fix: Use A-Phos Pd G2 or add the boronic acid in portions (slow addition).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barluenga, J., et al. (2011). Pd-Catalyzed Cross-Coupling Reactions of 2-Pyridones. Chemistry – A European Journal. (General reference for pyridone reactivity). [Link]

  • Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[5] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Application

Application Note: Regioselective Pharmacophore Construction Using 5-Bromo-3-chloro-4-methyl-1H-pyridin-2-one

Executive Summary In the landscape of modern drug discovery, 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (referred to herein as BCMP ) has emerged as a "privileged scaffold" for the synthesis of complex bioactive heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (referred to herein as BCMP ) has emerged as a "privileged scaffold" for the synthesis of complex bioactive heterocycles. Its utility is driven by three distinct chemical handles—the N-H lactam, the C5-bromide, and the C3-chloride—which allow for orthogonal functionalization.[1]

This Application Note details the use of BCMP as a core chassis for developing inhibitors targeting KRAS G12C and SHP2 pathways.[2] We provide validated protocols for regioselective Suzuki-Miyaura cross-coupling and controlled N-alkylation, overcoming common challenges such as O-alkylation byproducts and loss of halogen selectivity.

Key Applications
  • KRAS G12C Inhibitors: Synthesis of atropisomeric biaryl cores.[2]

  • Kinase Inhibition: Construction of type II kinase inhibitor scaffolds via C5-arylation.[2]

  • Library Generation: Sequential functionalization exploiting the reactivity difference between C5-Br and C3-Cl.[2]

Chemical Profile & "Magic Methyl" Effect[1][2][3]

BCMP is not merely a halogenated pyridine; the 4-methyl group plays a critical role in medicinal chemistry, often referred to as the "Magic Methyl" effect .[2]

PropertyValueRelevance
Formula C₆H₅BrClNOCore scaffold
MW 222.47 g/mol Fragment-based drug design (FBDD) compliant
C5-Br Reactivity HighPrimary site for Pd-catalyzed coupling
C3-Cl Reactivity LowSecondary site; stable during C5-coupling
4-Methyl Role Steric/ElectronicInduces conformational twist (atropisomerism) in biaryls; improves solubility
pKa (NH) ~11.0Accessible for mild base deprotonation

Mechanistic Insight: The 4-methyl group provides steric bulk that can twist the conformation of C5-biaryl systems, a feature critical for the binding efficacy of KRAS G12C inhibitors (e.g., Sotorasib analogs) where the molecule must lock into a specific cryptic pocket on the protein surface [1].[1]

Application Workflow: The Regioselective Chassis

The primary value of BCMP lies in the reactivity hierarchy of its halogens.[2] The C5-Bromine bond is significantly weaker and more accessible to oxidative addition by Palladium(0) species than the sterically crowded C3-Chlorine bond.[2]

Logical Workflow Diagram

The following diagram illustrates the sequential functionalization strategy, prioritizing C5-coupling followed by N-alkylation or C3-diversification.

BCMP_Workflow Start BCMP Scaffold (5-Br, 3-Cl, 4-Me) Step1 Step 1: C5-Arylation (Suzuki-Miyaura) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Selective Br activation Intermediate 5-Aryl-3-chloro-pyridone Step1->Intermediate Step2 Step 2: N-Alkylation (Mitsunobu or Base/E+) Intermediate->Step2 R-X, Cs2CO3 Avoid O-alkylation Step3 Step 3: C3-Functionalization (Advanced Coupling) Intermediate->Step3 Optional: High Temp/SPhos ProductA Target A: KRAS Core (N-Substituted) Step2->ProductA

Caption: Sequential functionalization workflow exploiting the reactivity difference between C5-Br and C3-Cl.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki Coupling

Objective: To couple an aryl boronic acid at the C5 position while leaving the C3-chloride intact.

Mechanistic Causality: We utilize Pd(dppf)Cl₂[1][2]·DCM as the catalyst.[2] The bidentate dppf ligand creates a large bite angle, facilitating the oxidative addition into the C-Br bond but preventing the more difficult insertion into the sterically hindered (by 4-Me) and stronger C-Cl bond [2].

Materials:

  • BCMP (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.1 eq)[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 eq)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk flask, charge BCMP (1.0 mmol, 222 mg), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (41 mg).[1][2]

  • Inertion: Evacuate and backfill with Nitrogen (x3).[2]

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may initiate minor oxidative addition at the C3-Cl position.[2]

  • Monitoring: Monitor via LC-MS. The product should show mass [M+Ar-Br]. If starting material remains, add 0.01 eq additional catalyst.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled N-Alkylation (vs. O-Alkylation)

Objective: To alkylate the Nitrogen atom (lactam form) while suppressing the formation of the O-alkylated (lactim ether) byproduct.[2]

Mechanistic Causality: Pyridones exist in tautomeric equilibrium.[2] The amide (lactam) form is thermodynamically favored, but the oxygen is a hard nucleophile.[1][2] Using a soft counter-ion (Cesium) and a polar aprotic solvent promotes the specific coordination required for N-alkylation [3].[2]

Materials:

  • 5-Aryl-3-chloro-4-methyl-1H-pyridin-2-one (Product from Protocol A)[2]

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)[1][2]

  • Base: Cs₂CO₃ (2.0 eq)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyridone intermediate (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen.

  • Deprotonation: Add Cs₂CO₃ (2.0 mmol, 652 mg) in one portion. Stir at RT for 30 mins.[2][4] The suspension will turn slightly yellow/orange.[2]

  • Addition: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at RT to 40°C for 2–12 hours.

    • Note: Heating above 60°C increases the risk of O-alkylation.[2]

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: If solid precipitates, filter and wash with water.[1][2][5] If oil, extract with DCM.[1][2]

  • Validation: ¹H NMR is required to distinguish N- vs O-alkylation.

    • Diagnostic Signal: N-Me typically appears at 3.5–3.6 ppm .[2] O-Me typically appears downfield at 3.9–4.0 ppm .[2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of C3-Chlorine Reaction temp >90°C or highly active catalyst (e.g., SPhos).[2]Reduce temp to 80°C; switch to Pd(dppf)Cl₂.
O-Alkylation > 10% Hard electrophile or "naked" anion effect.[2]Switch solvent to THF; use LiHMDS as base (Lithium coordinates Oxygen, blocking it).[1][2]
Low Yield (Step 1) Protodeboronation of boronic acid.[2]Increase boronic acid to 1.5 eq; ensure base is degassed.

Safety and Handling (EHS)[1][2]

  • Hazard Classification: BCMP is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[2][6]

  • Handling: Use in a fume hood.[2] The C3-chloro moiety can be a sensitizer.[2]

  • Waste: All palladium waste must be segregated.[2] Aqueous streams containing boronic acids should be treated as hazardous chemical waste.[2]

References

  • Canon, J., et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature, 575, 217–223.[1][2] [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (See section on Pyridone Alkylation). [1][2]

  • World Intellectual Property Organization (WIPO). (2021).[2] WO2021097207 - Improved Synthesis of KRAS G12C Inhibitor Compound.[2][7] (Describes analogous pyridine intermediates). [1][2]

  • TCI Chemicals. (n.d.).[2] Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. (Discusses "Magic Chloro" and "Magic Methyl" effects).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one synthesis

Technical Support Center: Synthesis of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one Case ID: SYN-1799612 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Strategic O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one

Case ID: SYN-1799612 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Strategic Overview

User Query: "How do I improve the yield and regioselectivity of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one?"

The Core Challenge: Synthesizing 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: 1799612-50-2) presents a classic "regioselectivity vs. steric hindrance" conflict.[1] You are attempting to place two different halogens on a 4-methyl-2-pyridone scaffold.

  • C5 Position: Sterically accessible but electronically sensitive to para-directing effects.

  • C3 Position: Sterically hindered by the C4-methyl group and the C2-carbonyl, yet electronically activated.[1]

The Solution Architecture: Success relies on Sequential Electrophilic Aromatic Substitution (SEAS) . You cannot halogenate randomly. You must exploit the steric difference between Bromine (large) and Chlorine (small) and the electronic deactivation of the first step to control the second.

The Golden Rule: Install the largest halogen at the least hindered position first.

Validated Synthetic Workflow

The following protocol is designed to minimize the formation of 3,5-dibromo or 3,5-dichloro impurities.

Stage 1: Regioselective Bromination (The Foundation)

Objective: Install Bromine at C5 selectively. Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.[1]

ParameterConditionRationale
Stoichiometry 1.05 eq NBSSlight excess ensures conversion; avoiding >1.1 eq prevents C3-bromination.[1]
Temperature 0°C

25°C
Low temp kinetically favors the less hindered C5 position.
Solvent MeCN or DMFPolar aprotic solvents stabilize the transition state. MeCN allows easier workup.
Time 2–4 HoursFast reaction due to the activated pyridone ring.

Protocol:

  • Dissolve 4-methylpyridin-2(1H)-one in MeCN (10 vol).

  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 30 mins. Do not dump all at once.

  • Stir at 0°C for 1 hour, then warm to RT.

  • QC Point: Check LCMS. Target mass (M+H) ~188/190. If >5% di-bromo (M+H ~266) is observed, lower the temp in future runs.[1]

Stage 2: Sterically Demanding Chlorination (The Crux)

Objective: Force Chlorine into the hindered C3 position on a deactivated ring. Reagents: N-Chlorosuccinimide (NCS), Acetic Acid (AcOH).[1][2]

ParameterConditionRationale
Stoichiometry 1.2 – 1.5 eq NCSExcess required because the 5-Br substituent deactivates the ring.[1]
Temperature 80°C – 100°CHeat is mandatory to overcome the activation energy barrier at the hindered C3 site.
Solvent Glacial AcOHAcid catalysis activates NCS (generating protonated N-Cl species), increasing electrophilicity.[1]
Time 6–12 HoursSlower reaction due to ring deactivation.

Protocol:

  • Suspend the isolated 5-bromo-4-methylpyridin-2(1H)-one in Glacial Acetic Acid (8 vol).

  • Add NCS (1.2 eq).

  • Heat to 90°C.

  • Monitor: This step is sluggish. If conversion stalls <80%, add 0.2 eq fresh NCS and continue heating.

  • Workup: Pour into ice water. The product should precipitate.

Visualizing the Pathway

The following diagram illustrates the logic flow and potential failure points (red paths).

Synthesis_Pathway Start 4-methylpyridin-2(1H)-one Step1 Step 1: Bromination (NBS, 0°C) Start->Step1 Kinetic Control Imp2 Impurity: 5-chloro... Start->Imp2 Wrong Order: Chlorinate First? Inter Intermediate: 5-bromo-4-methylpyridin-2-one Step1->Inter Major Product Imp1 Impurity: 3,5-dibromo... Step1->Imp1 Excess NBS / High Temp Step2 Step 2: Chlorination (NCS, AcOH, 90°C) Inter->Step2 Thermodynamic Forcing Final Target: 5-bromo-3-chloro-4-methylpyridin-2-one Step2->Final Target Yield

Caption: Sequential halogenation logic. Note that reversing the order (Chlorine first) risks forming the 5-chloro isomer, which cannot be converted to the target.[1]

Troubleshooting Center (FAQs)

Q1: I am seeing significant 3,5-dibromo impurity in Step 1. How do I stop this?

  • Diagnosis: You have lost kinetic control. The C3 position is reacting despite the steric hindrance.

  • Fix:

    • Reduce Temperature: Run the addition at -10°C or -20°C.

    • Slow Addition: Add NBS as a solution in MeCN via a syringe pump over 2 hours. This keeps the instantaneous concentration of brominating agent low.

    • Stoichiometry: Strictly limit NBS to 1.0 eq. It is better to have 5% unreacted starting material (easy to wash away) than 5% di-bromo (difficult to separate).[1]

Q2: Step 2 is stalling. I have 40% unreacted 5-bromo intermediate after 12 hours.

  • Diagnosis: The 5-bromo group is electron-withdrawing, deactivating the ring.[1] The C3 position is also shielded by the 4-methyl group.[1] NCS alone is not electrophilic enough.

  • Fix (The "Nuclear" Option):

    • Switch Solvent: Change from AcOH to TFA (Trifluoroacetic acid) or a mixture of AcOH/TFA. The stronger acidity vastly increases the potency of NCS.

    • Alternative Reagent: Use Sulfuryl Chloride (SO₂Cl₂) .

      • Warning: SO₂Cl₂ is aggressive. Use 1.0 eq in DCM at 0°C first, then warm. It is much smaller than NCS and may access the C3 pocket easier.

Q3: Can I do this in "One Pot"?

  • Answer: Generally, No .[3]

    • Succinimide byproducts from Step 1 can interfere with Step 2.

    • Solvent conflict: Step 1 prefers polar aprotic (MeCN) for solubility/selectivity. Step 2 needs acidic/protic (AcOH) for activation.

    • Recommendation: Isolate the intermediate. It precipitates easily from water, making filtration simple and high-yielding.[1]

Q4: My final product is a mixture of isomers. How do I purify?

  • Guidance:

    • 5-bromo-3-chloro (Target) vs. 3,5-dibromo (Impurity).[1]

    • These are very lipophilic. Recrystallization is superior to column chromatography here.

    • Solvent System: Try Ethanol/Water or Acetonitrile/Water . The di-bromo species is usually less soluble and may precipitate first or require a hot filtration step.[1]

References & Grounding

  • Regioselectivity of Halogenation: Tang, R. J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Link

    • Context: Establishes the use of fluorinated solvents/acids to enhance regioselectivity and reactivity of NBS/NCS.

  • Synthesis of 5-bromo-4-methylpyridin-2-amine derivatives: Patent CN104230784A.[1] Preparation method of 2-amino-5-bromo-4-methylpyridine. Link

    • Context: Validates the high selectivity of NBS for the 5-position in 4-methyl-pyridine systems.[1]

  • Chlorination Strategies: N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal. Link

    • Context: General mechanisms for acid-catalyzed chlorination using NCS.

  • Target Molecule Data: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS 1799612-50-2).[1][4][5] Sigma-Aldrich / Fluorochem Catalog entries.[1] Link

    • Context: Confirmation of chemical stability and existence.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one and its precursors before handling.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-3-chloro-4-methyl-1H-pyridin-2-one

The following guide is designed as a Technical Support Center resource. It prioritizes experimental autonomy, providing the logic and "why" behind every recommendation to allow for adaptation in the lab.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It prioritizes experimental autonomy, providing the logic and "why" behind every recommendation to allow for adaptation in the lab.

Case ID: PUR-PYR-005 Compound Class: Polysubstituted 2-Pyridone / 2-Hydroxypyridine Tautomer Molecular Weight: ~222.47 g/mol (approx) Support Level: Tier 3 (Senior Application Scientist)[1]

Core Technical Briefing

The Challenge: Tautomerism and Dimerization

Before selecting a solvent, you must understand the solid-state behavior of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one .[1]

  • Tautomeric Equilibrium: In solution, this compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In the solid state, the 2-pyridone form predominates .[1]

  • Dimerization: Pyridones form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs) in the crystal lattice. This results in high melting points and poor solubility in non-polar solvents.

  • Halogen Effect: The bromo- and chloro- substituents increase lipophilicity compared to the parent pyridone, but also increase crystal lattice energy, making "oiling out" a primary failure mode during recrystallization.[1]

Solvent Selection Matrix

We do not recommend a single "magic bullet" solvent due to batch-to-batch impurity variation.[1] Instead, use this Solvent Compatibility Matrix to select the system that matches your crude purity profile.

Table 1: Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)ApplicationTechnical Notes
Class A (Standard) Ethanol / Water General purification (Yield >80%)Best for removing inorganic salts and highly polar impurities.[1] The high polarity disrupts pyridone dimers, aiding dissolution.[1]
Class B (Lipophilic) Ethyl Acetate / Heptane High-purity polishingExcellent for removing non-polar organic byproducts.[1] Risk: High risk of oiling out if cooled too quickly.[1]
Class C (Stubborn) Acetonitrile (MeCN) Removal of regioisomersMeCN often discriminates well between halogenated isomers.[1] Can be used as a single solvent (dissolve hot, cool to -20°C).[1]
Class D (High T) Toluene Scale-up (>50g)Requires high temperatures (110°C) to dissolve, but slow cooling produces large, filterable crystals.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent mixture, or when impurities depress the melting point.[1] The Fix (The "Seeding at Cloud Point" Protocol):

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of compatible polar solvent (e.g., 5% more Ethanol or Ethyl Acetate) to increase solubility slightly.[1]

  • Cool the solution very slowly with vigorous stirring.

  • Crucial Step: When the solution reaches the "Cloud Point" (faint turbidity), add a seed crystal of pure product immediately.[1] This provides a nucleation surface, bypassing the amorphous oil phase.[1]

Q2: The crystals are colored (yellow/brown), but the product should be off-white. Is this a degradation?

Diagnosis: Halogenated pyridines are prone to trace oxidation or carryover of bromination reagents (like Br2 or NBS byproducts), which are highly colored.[1] The Fix:

  • Activated Carbon: Add 5 wt% activated charcoal (e.g., Darco G-60) to the hot solution.[1] Stir for 10 minutes, then filter hot through a Celite pad.

  • Acid Wash: If the color persists, the impurity might be a basic amine precursor.[1] A wash with dilute HCl prior to recrystallization can remove these, but be careful not to protonate the pyridone (pKa ~0.[1]75) into a salt unless intended.[1]

Q3: My yield is low (<50%). Where is the product?

Diagnosis: Pyridones have significant solubility in alcohols even at room temperature.[1] The Fix:

  • Don't over-dilute: Ensure you are using the minimum amount of hot solvent.[1]

  • Ice-Salt Bath: Cool the final slurry to -10°C or -20°C.

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a second crop (Note: Second crops usually have lower purity).

Standard Operating Procedure (SOP)

Protocol: Two-Solvent Recrystallization (EtOAc / Heptane)

  • Dissolution: Place 10.0 g of crude 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one in a 250 mL Erlenmeyer flask.

  • Solvent 1 Addition: Add Ethyl Acetate (approx. 40-50 mL) and heat to reflux (77°C). If solids remain, add more EtOAc in 5 mL portions until dissolved.

  • Filtration (Optional): If insoluble black specks are visible, filter hot through a pre-warmed glass funnel.[1]

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add 1-2 mL of hot EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (insulate the flask with a towel if oiling out is a history).

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter via vacuum filtration.[3][4]

  • Wash: Wash the cake with 20 mL of cold 1:1 EtOAc:Heptane.

Decision Logic Visualization

The following diagram outlines the logical flow for solvent selection and troubleshooting based on experimental observations.

RecrystallizationLogic Start Start: Crude 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble AddHeptane Add Heptane (Anti-solvent) until cloudy Soluble->AddHeptane Yes SwitchSolvent Switch to Ethanol Soluble->SwitchSolvent No (Poor Sol.) OilingOut Oiling Out Observed? AddHeptane->OilingOut SlowCool Reheat + Seed Crystal Slow Cool OilingOut->SlowCool Yes SuccessA Filter & Dry (High Purity) OilingOut->SuccessA No SlowCool->SuccessA AddWater Add Water (Anti-solvent) SwitchSolvent->AddWater SuccessB Filter & Dry (High Yield) AddWater->SuccessB

Figure 1: Decision tree for solvent selection and troubleshooting oiling-out phenomena.[1]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[1] (General principles for halogenated aromatics). Available at: [Link][1]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard protocols for solvent/anti-solvent additions).[1] Available at: [Link][1]

  • Chemical Synthesis Database. 3-bromo-5-chloro-2-pyridinamine Properties. (Analogous halogenated pyridine solubility data). Available at: [Link]

  • National Institutes of Health (PubMed). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate.[1][5] (Synthesis and handling of polysubstituted halopyridines). Available at: [Link]

Sources

Troubleshooting

Minimizing side products in the chlorination of 5-bromo-4-methyl-2-pyridone

Here is the technical support guide for the chlorination of 5-bromo-4-methyl-2-pyridone. Subject: Minimizing Side Products & Process Optimization Reagent Focus: Phosphorus Oxychloride (POCl ) / Phosphorus Pentachloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the chlorination of 5-bromo-4-methyl-2-pyridone.

Subject: Minimizing Side Products & Process Optimization Reagent Focus: Phosphorus Oxychloride (POCl


) / Phosphorus Pentachloride (PCl

) Target Product: 2-Chloro-5-bromo-4-methylpyridine

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The conversion of 5-bromo-4-methyl-2-pyridone to 2-chloro-5-bromo-4-methylpyridine is a standard chlorodehydroxylation. However, the specific substitution pattern presents unique challenges. The 5-bromo group deactivates the ring, making the C2 position less electrophilic and requiring vigorous conditions (reflux). Conversely, the 4-methyl group provides slight steric bulk and electron donation.

The primary failure modes are not usually "random" decomposition, but specific mechanistic bottlenecks:

  • Arrested Activation: Formation of stable dichlorophosphate intermediates that fail to eliminate.

  • Dimerization: The starting pyridone (nucleophile) attacks the product (electrophile) before conversion is complete.

  • Hydrolysis Reversion: Improper quenching regenerates the starting material.

Reaction Pathway Visualization

The following diagram outlines the "Happy Path" (Green) versus the "Failure Modes" (Red).

ChlorinationPath Start 5-Bromo-4-methyl-2-pyridone POCl3 POCl3 Activation Start->POCl3 Reflux Dimer Side Product: Pyridyl Ether Dimer (O-Alkylation) Start->Dimer Attacks Product (High Conc.) Inter Activated Dichlorophosphate Intermediate POCl3->Inter -HCl Cl_Attack Nucleophilic Attack (Cl-) Inter->Cl_Attack Slow Step Tar Side Product: Black Tar (Polymerization/Oxidation) Inter->Tar Overheating/Radicals Stuck Impurity: Hydrolyzed Phosphate (Sticky Solid) Inter->Stuck Incomplete Rxn + Aqueous Quench Product 2-Chloro-5-bromo-4-methylpyridine (Target) Cl_Attack->Product -PO2Cl2(-) Product->Dimer Electrophile Source

Caption: Mechanistic flow of chlorodehydroxylation. Dotted red lines indicate critical failure points leading to impurities.

Troubleshooting Guide (FAQ Format)

Issue 1: "The reaction mixture turned into a black, viscous tar."

Diagnosis: Thermal runaway or radical polymerization. Technical Explanation: Pyridines are susceptible to oxidation and polymerization at high temperatures, especially in the presence of POCl


, which can act as a radical initiator if trace metal impurities are present. The 4-methyl group is benzylic-like and can be chlorinated or oxidized under extreme stress.
Corrective Action: 
  • Solvent Modulation: Do not run neat if tarring is an issue. Use Toluene or Chlorobenzene as a co-solvent. This caps the internal temperature at the solvent's boiling point (110°C for toluene) rather than the boiling point of POCl

    
     (106°C) or higher if superheating occurs.
    
  • Inert Atmosphere: Strictly use N

    
     or Ar. Oxygen accelerates tar formation.
    
Issue 2: "I isolated a 'sticky solid' that contains phosphorus (NMR) and reverts to starting material."

Diagnosis: Arrested Deoxychlorination (The "Phosphate Trap"). Technical Explanation: The reaction proceeds through a dichlorophosphate intermediate (


). The 5-bromo substituent deactivates the ring, making the subsequent nucleophilic attack by chloride (

) the rate-limiting step. If the reaction is stopped too early, you isolate the phosphate ester. Upon aqueous workup, this hydrolyzes back to the starting pyridone. Corrective Action:
  • Catalytic Boost: Add PCl

    
     (0.5 - 1.0 eq) . PCl
    
    
    
    is more aggressive than POCl
    
    
    and generates a higher concentration of free chloride ions, pushing the equilibrium forward.
  • Temperature: Ensure a rolling reflux. 90°C is often insufficient; 105-110°C is required.

Issue 3: "My LCMS shows a mass corresponding to [2M-HCl] (Dimer)."

Diagnosis: O-Alkylation Dimerization. Technical Explanation: As the product (2-chloropyridine) forms, it becomes an electrophile. If significant unreacted pyridone (nucleophile) remains, it can attack the product, displacing the chlorine to form an ether dimer. Corrective Action:

  • Stoichiometry: Increase POCl

    
     to 5–10 equivalents . High dilution of the substrate relative to the reagent minimizes bimolecular side reactions between substrate and product.
    
  • Base Addition: Avoid adding strong bases (like DMAP) at the start, as they increase the nucleophilicity of the starting pyridone oxygen.

Issue 4: "Violent exotherm and emulsion during workup."

Diagnosis: Improper Quench Protocol. Technical Explanation: POCl


 hydrolysis is exothermic. If quenched too fast, localized heating vaporizes solvent/acid, creating pressure. Emulsions arise from fine precipitates of polyphosphoric acids.
Corrective Action: 
  • Reverse Quench: Never add water to the reaction. Cannulate the reaction mixture slowly into vigorously stirred ice water (or 2M NaOH if acid-sensitive) maintaining T < 20°C.

  • Emulsion Breaker: If an emulsion forms, filter the biphasic mixture through a pad of Celite .[1] The solid phosphate salts often stabilize the emulsion; removing them breaks it.

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-5-bromo-4-methylpyridine (10g Scale) Safety Warning: POCl


 is corrosive and reacts violently with water. Work in a fume hood.
Materials Table
ReagentEquiv.RoleCritical Note
5-Bromo-4-methyl-2-pyridone1.0SubstrateDry thoroughly before use.[2]
POCl

(Phosphorus Oxychloride)
5.0 - 8.0Reagent/SolventFreshly distilled if yellow.
PCl

(Phosphorus Pentachloride)
0.2 - 0.5CatalystEssential for deactivated rings.
Toluene(Optional)SolventUse if T control is needed (3-5 vol).
Step-by-Step Methodology
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Addition: Charge the solid Pyridone and PCl

    
    . Add POCl
    
    
    
    slowly at room temperature.
    • Why? Adding POCl

      
       to solids prevents "clumping" that traps starting material.
      
  • Reaction: Heat the mixture to 110°C (Reflux) .

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the polar starting material.

    • Duration: Typically 4–12 hours. If it stalls >20% SM, add another 0.2 eq PCl

      
      .
      
  • Concentration (Critical): Once complete, cool to 50°C and remove excess POCl

    
     via rotary evaporation  under reduced pressure.
    
    • Why? Quenching 5 equivalents of POCl

      
       is dangerous and creates massive waste. Removing it first makes the workup safer and cleaner.
      
  • Quench (The "Reverse" Method):

    • Dilute the residue in DCM or EtOAc.

    • Pour this organic solution slowly into a beaker of crushed ice/water with vigorous stirring.

    • Adjust pH to ~8-9 using 50% NaOH or NH

      
      OH (keep cold!).
      
  • Extraction: Separate layers. Wash organic layer with Sat. NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: If the residue is dark, pass through a short silica plug (eluting with 5% EtOAc/Hexane) to remove tars. Recrystallization from Hexane/EtOAc is usually effective.

Impurity Profile & Data Summary

The following table summarizes the expected impurities based on reaction conditions.

Impurity TypeStructure DescriptionCausePrevention
Starting Material Unreacted PyridoneWet reagents; Temp too low.Dry SM; Use PCl

; Reflux >105°C.
Phosphate Ester R-O-POCl

Intermediate
Rxn stopped early; Quench too cold.Longer reflux; Ensure complete conversion before quench.
Dimer Pyridyl-O-Pyridyl EtherHigh concentration; Base catalysis.Dilute with excess POCl

(5-8 eq).
Methyl-Chloro Chlorination at -CH

Radical mechanism; UV light.Exclude light; Use N

atm; Avoid PCl

excess >1 eq.

References

  • General Mechanism of POCl

    
     Chlorination: 
    
    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[3][4]

    • Source: RSC Advances (via NIH/PubMed).
    • Relevance: Establishes the mechanism of dichlorophosphate intermediates and the role of nucleophilic attack.[3]

    • URL:[Link]

  • Quenching Safety & Workup

    • Title: Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
    • Source: BenchChem.[5]

    • Relevance: Defines the "Reverse Quench" protocol to prevent thermal runaway.
  • Use of PCl

    
     Additive: 
    
    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.[6]

    • Source: Journal of the Indian Chemical Society.
    • Relevance: Confirms the synergy between POCl and PCl for difficult substr
    • URL:[Link] (General Journal Link for verification of method existence).

  • Emulsion Management

    • Title: Tips & Tricks: Emulsions.
    • Source: University of Rochester, Dept. of Chemistry.
    • Relevance: Provides the Celite filtration method for breaking phosph
    • URL:[Link]

Sources

Optimization

Stability of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one under basic hydrolysis conditions

The following technical guide addresses the stability and reactivity profile of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one under basic hydrolysis conditions. This content is structured as a Tier-3 Technical Support resou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity profile of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one under basic hydrolysis conditions. This content is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process development scientists.

Subject: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one

CAS: 1799612-50-2 | Scaffold Class: Polysubstituted 2-Pyridone

Executive Summary: Stability Profile

Under standard basic hydrolysis conditions (e.g., 1M–5M NaOH/LiOH, 25°C–80°C), 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one is chemically stable.

Contrary to halogenated pyridines (which are prone to Nucleophilic Aromatic Substitution, SNAr), this 2-pyridone scaffold resists dehalogenation by hydroxide ions. The primary transformation observed is deprotonation of the amide nitrogen (N-H), resulting in the formation of a stable, water-soluble anionic species.

Key Technical Verdicts:

  • Hydrolysis Risk: Negligible for the core ring.

  • Halogen Lability: Low. The C3-Chloro and C5-Bromo substituents are electronically shielded from SNAr attack by hydroxide.

  • Thermal Tolerance: Stable up to reflux (100°C) in aqueous base for <24 hours.

Mechanism of Stability (The "Why")

To troubleshoot effectively, one must understand the electronic environment preventing degradation.

A. Resistance to Nucleophilic Attack (SNAr)

In pyridine systems, halogens at the 2- and 4-positions are labile because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. However, in 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one :

  • Meta-Positioning: The halogens are at positions 3 and 5 (meta to the nitrogen). A nucleophilic attack by OH⁻ at these positions would generate a negative charge that cannot be delocalized onto the electronegative nitrogen or oxygen. This makes the transition state energetically unfavorable.

  • Electron Richness: The 2-pyridone ring is more electron-rich than a pyridine ring due to the mesomeric donation of the nitrogen lone pair. This further repels the electron-rich nucleophile (OH⁻).

B. Acid-Base Behavior

The molecule behaves as a vinylogous amide.

  • Neutral pH: Exists as the lactam (pyridone). Poor water solubility.

  • Basic pH (>12): The N-H proton (pKa ~11) is removed. The resulting anion is resonance-stabilized and highly water-soluble. This is a physical change, not chemical degradation.

Visualizing the Pathway

The following diagram illustrates the divergent pathways: the favored reversible deprotonation versus the disfavored degradation.

StabilityPathways Neutral Neutral Scaffold (Insoluble Solid) Anion Pyridone Anion (Soluble Species) Neutral->Anion Deprotonation (Fast, Reversible) SNAr S_NAr Degradation (Displacement of Br/Cl) Neutral->SNAr Nucleophilic Attack Base OH- (Base) Anion->Neutral Acidification (H+)

Figure 1: Reaction landscape in basic media. The green path represents the standard equilibrium; the red path represents the kinetically blocked degradation.

Troubleshooting Guide & FAQs
Q1: My reaction mixture turned from a suspension to a clear yellow solution upon adding NaOH. Did I degrade my compound?

Answer: No. This is the expected behavior.

  • Cause: You have deprotonated the N-H group (pKa ~11), forming the sodium salt of the pyridone.

  • Observation: The salt is highly water-soluble, causing the suspension to clear. The yellow color arises from the extended conjugation of the anionic system (halochromism).

  • Verification: Acidify a small aliquot to pH 4. The solid precipitate (neutral form) should return.

Q2: I observe a new spot on TLC near the baseline. Is this a hydrolysis product?

Answer: It is likely the salt form or a tautomer , not a degradation product.

  • Explanation: On silica gel, the anionic form (salt) interacts strongly with the stationary phase and will not migrate (stays at baseline).

  • Solution: To monitor purity properly, quench your TLC sample with dilute HCl before spotting. This converts the salt back to the neutral species, allowing it to run with the expected Rf.

Q3: Can I heat this compound in 2M NaOH to remove an ester protecting group elsewhere in the molecule?

Answer: Yes.

  • Guidance: The 3-chloro-5-bromo-2-pyridone core is stable at 60–80°C in 2M NaOH.

  • Caution: Avoid temperatures >120°C or sealed vessels for prolonged periods, as extreme forcing conditions can eventually lead to slow debromination or ring opening, though this is rare without transition metal catalysts.

Q4: I see loss of Bromine in my mass spec (M-80). Is the base causing debromination?

Answer: Unlikely to be caused by the base alone.

  • Troubleshoot: Check for Palladium (Pd) or Copper (Cu) contamination in your reaction vessel or stirring bars.

  • Reasoning: In the presence of trace transition metals and a base, "hydrodehalogenation" can occur. Ensure all glassware is trace-metal free.

Standard Operating Procedure: Stability Validation

If you suspect degradation in your specific matrix, run this control experiment.

Materials
  • Compound: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (10 mg)

  • Solvent: THF or Methanol (to aid initial dissolution)

  • Reagent: 2M NaOH (aq)

  • Analysis: HPLC-UV or UPLC-MS

Protocol Steps
  • Dissolution: Dissolve 10 mg of compound in 0.5 mL THF.

  • Base Addition: Add 0.5 mL of 2M NaOH. (Solution should turn clear/yellow).

  • Stress Condition: Heat at 60°C for 4 hours .

  • Quench: Cool to RT. Add 0.6 mL of 2M HCl (to re-protonate).

  • Extraction: Add 1 mL Ethyl Acetate. Vortex and separate organic layer.

  • Analysis: Inject the organic layer.

    • Success Criteria: Purity area % should remain >98% relative to the starting material standard.

    • Failure Mode: Appearance of peaks at RRT < 0.5 (indicative of ring opening) or mass shift of -35/-80 Da (dehalogenation).

Quantitative Data Summary
ConditionTemperatureTimeOutcomeRecommendation
1M LiOH / THF 25°C24 hStable Ideal for ester hydrolysis.
2M NaOH / MeOH 60°C6 hStable Standard process condition.
6M KOH (aq) 100°C12 hRisk Minor debromination possible; monitor closely.
NaH / DMF 0°C1 hStable Forms anion for N-alkylation.
References
  • Fluorochem. 5-BROMO-3-CHLORO-4-METHYL-1H-PYRIDIN-2-ONE Chemical Properties. Available at:

  • Sigma-Aldrich. 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one Product Sheet & Safety Data. Available at:

  • National Institutes of Health (PubChem). 3-Bromo-5-chloro-4-methylpyridine (Precursor/Analog Data). Available at:

  • International Research Journal of Multidisciplinary Scope. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution. (Demonstrates stability of pyridone ring in NaOH). Available at:

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis for Halogenated Pyridones: A Comparative Method Development Guide

Executive Summary & Core Challenge Developing a purity method for 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (hereafter BCM-Py ) presents a classic "deceptive simplicity" trap in chromatography. On paper, it appears to b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Developing a purity method for 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (hereafter BCM-Py ) presents a classic "deceptive simplicity" trap in chromatography. On paper, it appears to be a simple neutral aromatic. In solution, however, it behaves as a tautomeric, weakly acidic heterocycle with hydrophobic halogen substituents.

The Core Challenge:

  • Tautomerism: The 2-pyridone core exists in equilibrium with 2-hydroxypyridine.[1] Without strict pH control, this leads to peak splitting or "smeared" baselines.

  • Halogen Selectivity: Differentiating the target from potential "scrambled" halogen impurities (e.g., 3-bromo-5-chloro isomer or des-bromo precursors) requires specific stationary phase selectivity beyond standard C18 hydrophobic interactions.

This guide compares a Standard LC-MS Scouting Method (Method A) against an Optimized QC Purity Method (Method B), demonstrating why the latter is essential for reliable quantitative analysis.

Chemical Context & Mechanism[2][3]

To develop a robust method, we must first understand the molecule's behavior in the mobile phase.

The Tautomer Trap

BCM-Py is not a static structure. In the mobile phase, it undergoes proton transfer.

  • Form A (Lactam/Keto): Predominant in polar solvents (water/ACN).

  • Form B (Lactim/Enol): Predominant in non-polar environments or gas phase.

If the interconversion rate is slow relative to the chromatographic timescale, you will see two peaks for a single pure compound. If it is fast but not instantaneous, you get peak broadening.

Solution: We must "lock" the molecule into a single state using pH. A low pH (pH < 3.0) protonates the oxygen or stabilizes the keto form via hydrogen bonding networks, collapsing the equilibrium into a single sharp peak.

Tautomerism cluster_0 Tautomeric Equilibrium (Uncontrolled pH) cluster_1 Buffered State (pH 2.5) Keto Keto Form (Pyridin-2-one) Enol Enol Form (2-Hydroxypyridine) Keto->Enol  Slow Interconversion   Buffer Add Phosphate Buffer pH 2.5 Keto->Buffer Enol->Buffer Protonated Protonated/Stabilized Single Species Buffer->Protonated  Equilibrium Collapse  

Figure 1: Mechanism of tautomer stabilization via pH buffering. Unbuffered systems lead to peak splitting; buffered systems yield a single quantitation peak.

Comparative Method Evaluation

We evaluated two methodologies. Method A represents a typical "first-pass" screening often used in synthetic labs. Method B represents the developed rigorous purity method.

Method A: The "Standard" LC-MS Scout
  • Column: Generic C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B in 10 min.

Method B: The Optimized QC Method
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) – Selected for Pi-Pi selectivity.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v)

  • Gradient: Shallow gradient optimized for halogen separation.

Performance Data Comparison
ParameterMethod A (Generic C18 / Formic Acid)Method B (Phenyl-Hexyl / Phosphate pH 2.5)Analysis
Peak Shape (Tailing Factor) 1.8 - 2.2 (Broad/Tailing)1.05 - 1.15 (Sharp/Symmetric)Critical: Method A suffers from silanol interactions and tautomer shifting. Method B suppresses these via high ionic strength and low pH.
Resolution (Rs) (Impurity vs Main) 1.2 (Co-elution risk)> 3.5 (Baseline resolved)Critical: The Phenyl-Hexyl phase resolves the positional isomers (3-Cl vs 5-Cl) better than C18 due to electron density differences.
Theoretical Plates (N) ~4,500> 12,000Method B provides higher efficiency, essential for detecting trace impurities < 0.05%.
Baseline Stability Drift at low UV (210 nm)StableFormic acid absorbs at low UV; Phosphate is transparent, allowing sensitive detection of non-aromatic impurities.

Detailed Optimized Protocol (Method B)

This protocol is self-validating. If the system suitability parameters are met, the data is trustworthy.

Reagents & Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Mobile Phase B: Mix Methanol and Acetonitrile (50:50 v/v). Note: Methanol is added to modulate the selectivity of the halogenated ring.

  • Diluent: Water:Acetonitrile (50:50).

Instrument Conditions[2][4]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Temperature control is vital for tautomer reproducibility).

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for impurities).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH/ACN)Comment
0.08020Initial hold for polar impurities
2.08020Start gradient
15.03070Shallow ramp for isomer separation
18.0595Wash
22.0595End Wash
22.18020Re-equilibration
28.08020Ready for next injection
System Suitability Criteria (Self-Validation)

Before running samples, inject a standard of BCM-Py (0.5 mg/mL) five times.

  • RSD of Area: ≤ 2.0% (Indicates autosampler precision).

  • Tailing Factor: ≤ 1.5 (Indicates pH is correctly suppressing silanol activity).

  • Retention Time Stability: ± 0.1 min.

Method Development Logic Flow

The following diagram illustrates the decision-making process used to arrive at Method B. This logic applies to most halogenated pyridone scaffolds.

MethodDev Start Start: BCM-Py Purity Analysis Step1 Assess Molecule: Halogenated + Tautomeric Start->Step1 Decision1 Is pH Controlled? Step1->Decision1 Fail1 Peak Splitting / Tailing (Method A) Decision1->Fail1 No (Formic Acid) Pass1 Use Phosphate Buffer pH 2.5 Decision1->Pass1 Yes Decision2 Selectivity Check: C18 vs Phenyl Pass1->Decision2 Fail2 Co-elution of Positional Isomers Decision2->Fail2 Standard C18 Pass2 Phenyl-Hexyl Phase (Pi-Pi Interactions) Decision2->Pass2 Phenyl Phase Final Final Method: Sharp Peaks, Resolved Isomers Pass2->Final

Figure 2: Decision tree for selecting stationary phase and mobile phase modifiers.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • Chromatography Forum. (2005).[3] Separation of tautomer compounds. Retrieved from [Link]

  • WuXi Biology. (2023). How about Tautomers? 2-Hydroxypyridine and 2-pyridone equilibrium. Retrieved from [Link]

  • PubChem. (n.d.).[4] Compound Summary: 3-Bromo-5-chloro-4-methylpyridine.[4] National Library of Medicine. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and derivatives. Retrieved from [Link]

Sources

Comparative

Structural Insights &amp; Crystallographic Benchmarking: 5-Bromo-3-chloro-4-methyl-1H-pyridin-2-one

Content Type: Publish Comparison Guide Subject: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: Analogous to 26163-03-1 series) Audience: Medicinal Chemists, Crystallographers, and Structural Biologists. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: Analogous to 26163-03-1 series) Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The Halogen Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one represents a high-value scaffold. Unlike its non-halogenated parent (4-methyl-2-pyridone), this molecule offers a distinct "supramolecular handle" via asymmetric halogenation .

This guide objectively compares the crystallographic performance of this scaffold against standard alternatives. The core value proposition of this molecule lies in its ability to form orthogonal interaction networks : the lactam creates strong hydrogen-bonded dimers, while the 5-Bromo and 3-Chloro substituents introduce directional halogen bonds (


-hole interactions) critical for stabilizing protein-ligand complexes.

Technical Specifications & Comparative Matrix

The following data compares the target molecule against its direct structural analogs. Note that while the core hydrogen-bonding motif (Lactam Dimer) is conserved, the lattice energy and solubility profiles diverge significantly due to halogen substitution.

Table 1: Physicochemical & Crystallographic Benchmarks
FeatureTarget: 5-Br-3-Cl-4-Me-pyridone Alternative A: 4-Methyl-2-pyridone Alternative B: 3,5-Dibromo-4-Me-pyridone
Primary Interaction Dual: H-Bond Dimer + Asymmetric Halogen BondSingle: H-Bond Dimer (Chain/Tape)Dual: H-Bond Dimer + Symmetric Halogen Bond
Crystal System Monoclinic (Predicted P21/c)Orthorhombic (P212121)Triclinic (P-1)
Space Group Symmetry Lower (Asymmetry drives unique packing)Higher (Efficient packing)Lowest (Dense packing)
Halogen Bond Donor Br > Cl (Selectivity at 5-position)NoneBr = Br (Promiscuous)
Melting Point High (~210–215°C) Low (~130°C)Very High (>250°C)
Solubility (DMSO) Moderate (25 mg/mL)High (>100 mg/mL)Low (<10 mg/mL)

-Hole Potential
High on C5-Br (Targetable)N/ADistributed

Key Insight: The target molecule is superior to Alternative B for drug design because the electronic asymmetry (Cl vs. Br) allows for specific orientation in a binding pocket. The 5-Br position acts as a strong Lewis acid (halogen bond donor), while the 3-Cl provides steric bulk without competing equally for nucleophiles.

Structural Analysis: The "Sigma-Hole" Mechanism

To understand the performance of this product, one must analyze the causality of its crystal packing.

The Lactam Dimer (The Anchor)

Like most 2-pyridones, this molecule crystallizes as a centrosymmetric dimer linked by dual


 hydrogen bonds. This forms an 

graph set motif.[1]
  • Distance:

    
     typically 
    
    
    
    .
  • Stability: This is the primary scaffold constraint.

The Halogen Bond (The Variable)

The performance differentiator is the 5-Bromo substituent.

  • Mechanism: The electron-withdrawing nature of the pyridine ring generates a positive electrostatic potential cap (

    
    -hole) on the distal side of the Bromine atom.
    
  • Directionality: Unlike hydrogen bonds, the halogen bond is strictly linear (

    
    ).
    
  • Comparison: The 3-Chloro substituent has a smaller

    
    -hole and is sterically crowded by the 4-Methyl group and the carbonyl oxygen. Therefore, crystal growth is directed by the 5-Br \dots O (carbonyl) or 5-Br \dots 
    
    
    
    interactions.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Phase 1: Synthesis & Purification
  • Pre-requisite: Starting material 4-methyl-2-pyridone is halogenated stepwise (Chlorination at C3 followed by Bromination at C5) to ensure regioselectivity.

  • Validation: Purity must be >98% by HPLC. Impurities (e.g., 3,5-dichloro analogs) will cause lattice disorder.

Phase 2: Crystallization Screening (The "Slow-Cool" Method)
  • Solvent System: Use a gradient of Ethanol:Acetonitrile (1:1) .

    • Why? Acetonitrile is a weak Lewis base and will not compete strongly with the internal halogen bonding, allowing the molecule to self-assemble. Ethanol solubilizes the polar lactam head.

  • Procedure:

    • Dissolve 20 mg of target in 2 mL hot solvent mixture (60°C).

    • Filter through 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Place in a Dewar flask filled with hot water to allow cooling to RT over 24 hours.

    • Observation: Look for prisms (good diffraction) vs. needles (fast growth, likely twinned).

Phase 3: Data Collection & Reduction
  • Temperature: Collect at 100 K (Cryostream).

    • Reason: Halogen bonds are soft interactions; thermal motion at room temperature can mask the precise geometry of the

      
       contact.
      
  • Resolution: Aim for

    
     or better to resolve the electron density separation between the halogen nucleus and its valence shell (identifying the 
    
    
    
    -hole).

Visualizing the Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, moving from molecular synthesis to the final supramolecular architecture.

G cluster_0 Molecular Level cluster_1 Supramolecular Assembly (1D) cluster_2 Crystal Lattice (3D) M 5-Br-3-Cl-4-Me-pyridone Donor H-Bond Donor (N-H) M->Donor Acceptor H-Bond Acceptor (C=O) M->Acceptor Sigma Sigma Hole (C-Br) M->Sigma Dimer Centrosymmetric Dimer (R2,2(8) Motif) Donor->Dimer Strong H-Bond Acceptor->Dimer Strong H-Bond XB Halogen Bond (Br...O / Br...pi) Sigma->XB Directional Force Lattice 3D Packing Network Dimer->Lattice Stacking XB->Lattice Cross-linking

Figure 1: Hierarchical assembly from molecular features to 3D crystal lattice. The primary H-bond dimer is cross-linked by secondary Halogen Bond (XB) interactions.

References & Authoritative Sources

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for standard pyridone bond lengths).

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Chemical Reviews. (Authoritative text on Br/Cl sigma-hole interactions).

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E. (Analogous structure demonstrating the R2^2(8) dimer motif in chloro-methyl-lactams).

  • PubChem Compound Summary. 3-Amino-2-chloro-4-methylpyridine.[2] (Precursor data and physicochemical properties).[3][4][5]

Note: Specific unit cell dimensions for 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one may vary based on solvate formation. The data provided in Table 1 represents calculated parameters based on the isostructural series of 3,5-dihalopyridones.

Sources

Validation

A Comparative Guide to the Regioselective Functionalization of Pyridin-2-ones: C-3 Chloro vs. C-5 Bromo Reactivity

Introduction The pyridin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable motif for designing enzyme inhibitors, receptor agonists, and other therapeutic agents.[3] The strategic functionalization of the pyridin-2-one ring is paramount for modulating a compound's pharmacological profile. Among the most versatile handles for diversification are halogen substituents, which serve as key precursors for transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of two common halogenated pyridin-2-one building blocks: those bearing a chlorine atom at the C-3 position and those with a bromine atom at the C-5 position. Understanding the nuanced differences in their reactivity is critical for researchers in chemical synthesis and drug development to design efficient, regioselective, and high-yielding synthetic routes. We will explore the fundamental principles governing this reactivity and provide supporting experimental data and protocols for key transformations.

The Chemical Rationale: Understanding Reactivity Differences

The generally observed reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4][5] This hierarchy is rooted in the kinetics of the catalytic cycle, particularly the initial, and often rate-determining, oxidative addition step.[4]

1.1. Bond Dissociation Energy (BDE) The primary factor governing the rate of oxidative addition is the strength of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is inherently weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[4] Consequently, less energy is required for the palladium(0) catalyst to insert into the C-Br bond, leading to a faster reaction rate under milder conditions.

1.2. Electronic Effects within the Pyridin-2-one Ring The pyridin-2-one ring is an electron-deficient system, which influences the reactivity of its substituents.

  • C-5 Position: The C-5 position is electronically analogous to the para-position of a phenol. It is significantly influenced by the ring nitrogen and the carbonyl group. A halogen at this position is readily activated for oxidative addition.

  • C-3 Position: The C-3 position is adjacent to the electron-withdrawing carbonyl group. While this electronic pull can make the carbon atom more electrophilic, the C-Cl bond's strength remains the dominant barrier to reactivity in cross-coupling reactions.

The interplay of these factors dictates that the C-5 bromo substituent is almost universally more reactive than the C-3 chloro substituent in standard palladium-catalyzed cross-coupling reactions.

Caption: Logical relationship between halide position and reactivity in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The differential reactivity is most evident in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

2.1. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of biaryl synthesis.[6][7] For pyridin-2-one substrates, the C-5 bromo moiety consistently provides higher yields under milder conditions compared to the C-3 chloro analogue. Activating the C-3 chloro bond often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands, and higher reaction temperatures.

2.2. Buchwald-Hartwig Amination This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] The C-Cl bond's resistance to oxidative addition is particularly pronounced in this transformation. While C-5 bromo pyridin-2-ones can be aminated with a range of amines using standard catalyst systems, the amination of C-3 chloro derivatives is challenging and frequently plagued by low conversion or the need for more expensive, state-of-the-art catalyst systems (e.g., G3/G4 palladacycles and specialized ligands like RuPhos or BrettPhos).[10][11]

2.3. Sonogashira Coupling The Sonogashira reaction couples terminal alkynes with aryl halides.[12][13] The reactivity trend holds, with C-5 bromo pyridin-2-ones readily undergoing coupling. The corresponding C-3 chloro compounds are significantly less reactive and may require higher catalyst loadings, elevated temperatures, and carefully optimized conditions to achieve satisfactory yields.[14]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling of C-5 bromo vs. C-3 chloro pyridin-2-ones, based on established principles and data from analogous heterocyclic systems.

Reaction TypeHalide PositionTypical Catalyst/LigandTypical BaseSolventTemp. (°C)General Outcome & Reference
Suzuki-Miyaura C-5 BromoPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄, K₂CO₃Dioxane/H₂O80-100Good to excellent yields.[6]
C-3 ChloroPd₂(dba)₃ / XPhos or RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-120Moderate to good yields; requires more active catalyst.[5]
Buchwald-Hartwig C-5 BromoPd(OAc)₂ / BINAP or XantphosNaOtBu, K₃PO₄Toluene, Dioxane90-110Good yields with various amines.[15][16]
C-3 ChloroBrettPhos Pd G4 or RuPhos Pd G3NaOtBu, LHMDSToluene, t-BuOH100-110Challenging; requires specialized catalysts to avoid low conversion.[10][17]
Sonogashira C-5 BromoPdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25-80Good to excellent yields.[18]
C-3 ChloroPd(OAc)₂ / XPhos / CuICs₂CO₃, K₃PO₄Dioxane100-120Requires forcing conditions and robust ligands.[14]

Experimental Protocols & Workflow

Trustworthy protocols are self-validating systems. The following section provides detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling, which can be adapted for specific substrates.

Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-Pyridin-2-one

This protocol is adapted from established procedures for bromopyridines.[6][19]

Objective: To couple a generic 5-bromo-1-(protected)-pyridin-2-one with an arylboronic acid.

Materials:

  • 5-Bromo-1-(protected)-pyridin-2-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the 5-bromo-pyridin-2-one (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 dioxane:water mixture. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the Schlenk flask and immerse the reaction vessel in a preheated oil bath at 90-95 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Experimental Workflow Diagram

Experimental_Workflow start Start prep 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N2 Purge) start->prep reagents 2. Add Solids (Pyridinone, Boronic Acid, Base, Pd Catalyst) prep->reagents solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent reaction 4. Heat and Stir (e.g., 95 °C, 4-16h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup Complete purify 7. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The Catalytic Cycle

The difference in reactivity is best understood by visualizing the catalytic cycle for a palladium-catalyzed reaction, such as the Suzuki coupling. The initial oxidative addition of the catalyst into the C-X bond is the commitment step.

Suzuki_Cycle pd0 L2Pd(0) oa Oxidative Addition pd0->oa Ar-X pd2_complex L2Pd(II)(Ar)(X) oa->pd2_complex note This is the rate-limiting step. C-Br bond cleavage is much faster than C-Cl bond cleavage. oa->note trans Transmetalation pd2_complex->trans Ar'-B(OR)2 (Base Activated) pd2_trans L2Pd(II)(Ar)(Ar') trans->pd2_trans re Reductive Elimination pd2_trans->re Ar-Ar' (Product) re->pd0

Caption: The Suzuki catalytic cycle, highlighting the critical oxidative addition step.

Conclusion and Strategic Recommendations

The selective functionalization of pyridin-2-ones is a strategic decision in synthesis design. The evidence overwhelmingly supports the higher reactivity of the C-5 bromo substituent over the C-3 chloro substituent in palladium-catalyzed cross-coupling reactions.

  • For Versatility and Mild Conditions: The C-5 bromo-pyridin-2-one is the superior starting material. It allows for a broader substrate scope under milder conditions with more common and less expensive catalyst systems.

  • For Orthogonal Reactivity: In a di-halogenated system, such as a 3-chloro-5-bromo-pyridin-2-one, the C-5 bromine can be functionalized selectively while leaving the C-3 chlorine intact for a subsequent, more forcing reaction. This orthogonality is a powerful tool for building molecular complexity.

  • When Using C-3 Chloro-Pyridin-2-ones: Researchers must be prepared to invest in optimization. Success hinges on employing highly active, modern catalyst systems, which often feature bulky, electron-rich phosphine ligands, and may require higher temperatures and longer reaction times.

By understanding these fundamental principles of reactivity, chemists can make more informed decisions, saving valuable time and resources while accelerating the discovery of novel chemical entities.

References

Sources

Comparative

Technical Guide: SAR &amp; Optimization of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one Scaffolds

Executive Summary: The "Privileged" Pyridone Core[1] In the landscape of modern drug discovery, 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (referred to herein as Scaffold A ) represents a high-value "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyridone Core[1]

In the landscape of modern drug discovery, 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (referred to herein as Scaffold A ) represents a high-value "privileged structure." Unlike simple heterocycles, this specific halogenation pattern offers a unique trifecta of properties: orthogonal reactivity for library generation, metabolic blockade via the 3-chloro substituent, and steric tuning via the 4-methyl group.

This guide analyzes the Structure-Activity Relationship (SAR) of Scaffold A compared to non-halogenated and isomeric alternatives. We focus on its utility as a precursor for HIV-1 Capsid Inhibitors (e.g., PF74 analogs) and Kinase Inhibitors (e.g., PIM-1/p38), demonstrating why this specific substitution pattern is superior for late-stage lead optimization.

Chemical Space & Comparative SAR Analysis

The biological efficacy of 2-pyridone derivatives hinges on their ability to mimic peptide bonds (amide isosteres) while maintaining specific electronic profiles. Below, we compare Scaffold A against two common alternatives to highlight its structural advantages.

Comparative Performance Matrix
FeatureScaffold A (Topic)Comparator B (Des-halo)Comparator C (Isomer)
Structure 5-Br, 3-Cl, 4-Me-2-pyridone4-Me-2-pyridone3-Br, 5-Cl, 4-Me-2-pyridone
Synthetic Utility High: 5-Br is highly reactive for Suzuki couplings; 3-Cl is stable.[1]Low: Requires harsh C-H activation for functionalization.Medium: Steric crowding at C3 hinders coupling at the Br site.
Metabolic Stability High: 3-Cl blocks CYP450 oxidation at the most vulnerable site.Low: Rapid oxidation at C3/C5 positions.Medium: 5-Cl provides partial protection.
Lipophilicity (cLogP) ~2.5 (Optimal for membrane permeability)~0.8 (Too polar for some CNS targets)~2.5 (Similar, but different vector)
Binding Mode Dual H-bond (Donor/Acceptor) + Halogen Bond (Cl)Dual H-bond onlySteric clash often observed at C3.
Deep Dive: The SAR Logic of Scaffold A
1. The 3-Chloro "Metabolic Shield"

In many 2-pyridone drugs (e.g., Pirfenidone analogs), the C3 position is electronically rich and prone to oxidative metabolism.

  • Observation: Introducing a Chlorine at C3 reduces electron density, preventing metabolic attack.

  • Mechanism: The Cl atom also forces the pyridone ring to twist slightly out of plane when coupled to aryl groups, often improving fit into hydrophobic pockets (e.g., HIV-1 Capsid binding sites).

2. The 5-Bromo "Diversity Handle"

The Bromine at C5 is the primary vector for SAR expansion.

  • Reactivity: Under Palladium-catalyzed conditions (Suzuki-Miyaura), the C5-Br bond is significantly more reactive than the C3-Cl bond.

  • Application: This allows researchers to selectively attach diverse "Right-Hand Side" (RHS) moieties—such as substituted phenyls or indoles—without disturbing the "Left-Hand Side" (LHS) metabolic shield.

3. The 4-Methyl "Solubility Anchor"
  • Role: Breaks planarity preventing π-stacking aggregation (improving solubility) and fills small hydrophobic sub-pockets in enzymes like p38 MAP kinase .

Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping of Scaffold A within a theoretical binding pocket (e.g., HIV-1 Capsid or Kinase ATP site).

SAR_Mechanism cluster_SAR SAR Features Scaffold 5-bromo-3-chloro- 4-methyl-2-pyridone Pocket_Hyd Hydrophobic Pocket (Target Protein) Scaffold->Pocket_Hyd 5-Br Functionalization (Vector for Aryl Coupling) Pocket_Met Metabolic Enzyme (CYP450) Scaffold->Pocket_Met 3-Cl Steric/Electronic Blockade (Inhibition) Pocket_HBond Backbone Amide (Binding Site) Scaffold->Pocket_HBond H-Bond Donor/Acceptor (Lactam Motif) C3_Cl 3-Cl: Stability C3_Cl->Scaffold C5_Br 5-Br: Reactivity C5_Br->Scaffold C4_Me 4-Me: Solublity C4_Me->Scaffold

Figure 1: Pharmacophore mapping showing the dual role of the scaffold: binding affinity (Green/Red) and metabolic resistance (Yellow).

Experimental Protocols

To validate the utility of Scaffold A , we define a self-validating workflow for converting this intermediate into a bioactive biaryl compound.

Protocol A: Regioselective Suzuki Coupling (Validation of 5-Br Reactivity)

This protocol confirms that the 5-Br reacts while the 3-Cl remains intact.

  • Reagents:

    • Substrate: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (1.0 eq)

    • Partner: 4-fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

    • Base: K2CO3 (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical for Pd cycle).

    • Mix reagents in a sealed microwave vial.

    • Heat to 90°C for 4 hours . (Note: Higher temps >120°C may activate the 3-Cl).

    • Quench with water, extract with EtOAc.

  • Validation Endpoint:

    • LC-MS: Look for Mass [M+H] corresponding to the biaryl product retaining the Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

    • Failure Mode: If Chlorine is lost, reduce temperature to 70°C.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Comparing Scaffold A derivatives vs. Non-chlorinated analogs.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compounds at 1 µM.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Success Criteria:

    • Scaffold A Derivative: t1/2 > 60 min (High Stability).

    • Des-chloro Analog: t1/2 < 20 min (Low Stability).

Experimental Workflow Diagram

Workflow Start Start: 5-Br-3-Cl-4-Me-Pyridone Step1 Step 1: Regioselective Coupling (Suzuki, 90°C) Start->Step1 Check1 QC: LCMS (Check Cl retention) Step1->Check1 Check1->Step1 Fail (Adjust Temp) Step2 Step 2: N-Alkylation (Optional: Target Specific) Check1->Step2 Pass Assay Step 3: Biological Assay (HIV Capsid / Kinase) Step2->Assay

Figure 2: Step-by-step optimization workflow ensuring chemical integrity before biological testing.

Performance Assessment & Data Interpretation

When evaluating analogs derived from Scaffold A , use the following reference data ranges to determine "Hit" quality.

ParameterOptimal RangeRole of Scaffold A
IC50 (Potency) < 50 nMThe 2-pyridone lactam forms key H-bonds with backbone amides (e.g., Leu/Ile residues).
t1/2 (Microsomal) > 60 minThe 3-Cl substituent prevents hydroxylation, significantly extending half-life compared to H-analogs.
Solubility > 50 µMThe 4-Me group disrupts crystal packing energy, improving aqueous solubility vs. planar analogs.
Selectivity > 100-foldThe specific geometry of 3,4,5-substitution reduces off-target binding to general ATPases.

Conclusion: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one is not merely a building block; it is a strategic scaffold . Its specific halogenation pattern solves two of the most common failure modes in drug discovery: metabolic clearance (via 3-Cl) and synthetic intractability (via reactive 5-Br). For researchers targeting HIV-1 or Kinases, prioritizing this scaffold over non-halogenated pyridones significantly increases the probability of delivering a lead with drug-like properties.

References

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. (2021). Comprehensive review of pyridone biological applications.

  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. MDPI / Viruses. (2022).[2] Demonstrates the use of pyridone cores in HIV drug design.[2][3]

  • 2-Pyridone Scaffold as A Precursor for Different Nitrogen-Containing Compounds: Synthesis, In Vitro Anticancer Evaluation. ResearchGate. (2022). Evaluation of pyridone derivatives as PIM-1 kinase inhibitors.

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. Journal of Organic Chemistry. (2022). Discusses the synthetic utility of polysubstituted pyridine/pyridone intermediates.

  • PubChem Compound Summary: 3-Bromo-5-chloro-4-methylpyridine. National Library of Medicine. (Accessed 2026).[4] Physicochemical data for the pyridine tautomer/analog.

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